2,3,4,5,6-Pentabromobenzyl alcohol

Overview

Description

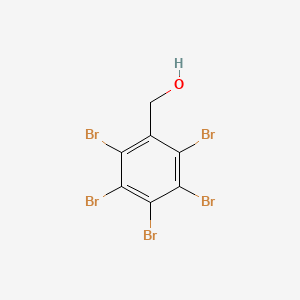

2,3,4,5,6-Pentabromobenzyl alcohol is an organic building block . It is formed during the hydrolysis of polymeric brominated flame retardant FR-1025 .

Molecular Structure Analysis

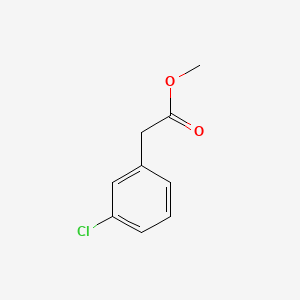

The linear formula of 2,3,4,5,6-Pentabromobenzyl alcohol is C6Br5CH2OH . The molecular weight is 502.62 . The SMILES string is OCc1c(Br)c(Br)c(Br)c(Br)c1Br .Physical And Chemical Properties Analysis

2,3,4,5,6-Pentabromobenzyl alcohol appears as an off-white powder or solid . It is odorless . The melting point is between 264 - 265 °C .Scientific Research Applications

Comprehensive Analysis of 2,3,4,5,6-Pentabromobenzyl Alcohol Applications

2,3,4,5,6-Pentabromobenzyl alcohol is a brominated organic compound with the formula

C6Br5CH2OH C_6Br_5CH_2OH C6Br5CH2OH

. It has various applications in scientific research due to its unique chemical properties. Below is a detailed analysis of its applications across different fields.Flame Retardancy Research

2,3,4,5,6-Pentabromobenzyl alcohol: is used in the development of flame-retardant materials . Its high bromine content makes it an effective additive for polymers to enhance their fire resistance. Research in this field focuses on synthesizing new polymeric materials that can prevent the spread of fire in various applications, from textiles to aerospace components.

Organic Synthesis Building Block

As an organic building block, this compound is utilized in the synthesis of more complex molecules . Its reactivity with various organic and inorganic compounds allows for the creation of a wide range of derivatives, which can be used in further chemical reactions or as intermediates in pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical chemistry, 2,3,4,5,6-Pentabromobenzyl alcohol can be used as a standard or reference compound due to its well-defined properties and high purity levels. It aids in the calibration of instruments and the validation of analytical methods, ensuring accurate measurements in research and quality control.

Proteomics Research

This compound finds application in proteomics, where it is used as a biochemical tool for protein characterization and modification . Its interactions with proteins can be studied to understand protein structure, function, and dynamics, which is crucial for drug design and understanding disease mechanisms.

Polymer Chemistry

In polymer chemistry, 2,3,4,5,6-Pentabromobenzyl alcohol is involved in the synthesis of flame-suppressing polymers . Researchers explore its incorporation into polymer chains to create materials that are less prone to ignition and contribute to safer products.

Safety And Hazards

2,3,4,5,6-Pentabromobenzyl alcohol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(2,3,4,5,6-pentabromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWHDMUCBWSKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370053 | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentabromobenzyl alcohol | |

CAS RN |

79415-41-1 | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How quickly does FR-1025 hydrolyze to form 2,3,4,5,6-pentabromobenzyl alcohol in the environment?

A1: Research suggests that the hydrolysis of FR-1025, producing 2,3,4,5,6-pentabromobenzyl alcohol, is expected to be a relatively slow process. Estimated half-lives (t1/2,hydr) range from less than 0.5 years in marine systems to several years in freshwater environments. [] This indicates that while hydrolysis may not be rapid, it still contributes significantly to the environmental load of 2,3,4,5,6-pentabromobenzyl alcohol over time.

Q2: Are there differences in the hydrolysis rates of FR-1025 and BC-58?

A2: Yes, research indicates that BC-58 hydrolyzes at a much faster rate compared to FR-1025. [] While BC-58 breaks down rapidly in various environments, producing 2,4,6-tribromophenol and eventually tetrabromobisphenol A, FR-1025 hydrolysis to 2,3,4,5,6-pentabromobenzyl alcohol is considerably slower. This difference in hydrolysis rates highlights the importance of considering the environmental persistence of individual brominated flame retardants and their degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)